3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
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Overview
Description
3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with a 1-oxo-2,3-dihydro-1H-isoindol-2-yl group and a 1,4-diazepan-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and scalability. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties .
Scientific Research Applications
3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly in the context of enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A similar compound with a piperidine-2,6-dione core, used in the treatment of multiple myeloma and other cancers.
Thalidomide: Another related compound with immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and different therapeutic applications.
Uniqueness
3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine-2,6-dione core with a 1-oxo-2,3-dihydro-1H-isoindol-2-yl group and a 1,4-diazepan-1-yl moiety sets it apart from other similar compounds, providing unique opportunities for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[6-(1,4-diazepan-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c23-16-5-4-15(17(24)20-16)22-11-12-10-13(2-3-14(12)18(22)25)21-8-1-6-19-7-9-21/h2-3,10,15,19H,1,4-9,11H2,(H,20,23,24) |
InChI Key |
WMYQXRVZPCSAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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